2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde
Description
2-tert-Butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 4, and a methyl group at position 5. The aldehyde functional group at position 3 makes it a reactive intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials. Its molecular formula is C₁₄H₁₆FNO, with a molecular weight of 249.29 g/mol. The tert-butyl group provides steric protection, while the fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDESBCEXBHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl, fluoro, and methyl substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to undergo various chemical reactions, enhancing its versatility in synthetic chemistry.
Biology
Research indicates potential biological activities associated with this compound, particularly its anti-inflammatory and anticancer properties. Studies have shown that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Medicine
The compound is being explored as a lead compound in drug discovery programs targeting various diseases. Its unique structural features may contribute to its effectiveness in modulating biological pathways relevant to disease mechanisms.
Industry
In industrial applications, this compound is utilized in developing advanced materials and chemical sensors due to its stability and reactivity.
Data Table: Comparison with Similar Compounds
| Compound Name | Chemical Structure | Applications |
|---|---|---|
| This compound | Structure | Drug discovery, agrochemicals |
| 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde | Structure | Anticancer research |
| 2-tert-butyl-4-bromo-7-methyl-1H-indole-3-carbaldehyde | Structure | Biological activity studies |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound revealed that it could modulate inflammatory pathways effectively, offering insights into its use for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine at Position 4
Comparison Compound : 2-(tert-Butyl)-4-chloro-7-methyl-1H-indole-3-carbaldehyde (CAS: 590347-84-5)
- Molecular Formula: C₁₄H₁₆ClNO
- Molecular Weight : 249.74 g/mol
- Key Differences :
- Electronegativity : Fluorine (4.0 Pauling) vs. Chlorine (3.0 Pauling) alters electron-withdrawing effects. The fluorine substituent increases polarization of the indole ring, enhancing reactivity in electrophilic substitutions.
- Steric Impact : Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for fluorine) may marginally increase steric hindrance at position 3.
- Bond Strength : The C–F bond (485 kJ/mol) is stronger than C–Cl (327 kJ/mol), suggesting greater stability against nucleophilic displacement at position 4 in the fluoro derivative .
Side Chain Modifications: Fluorobutyl vs. tert-Butyl Groups
Comparison Compound: Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate
- Reactivity: The ester and amide groups in this compound render it prone to hydrolysis, whereas the aldehyde in the target compound favors condensation or nucleophilic addition reactions .
Amino-Functionalized Indole Derivatives
Comparison Compounds :
- 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol
- 3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
- Key Differences: Polarity: Aminoethyl and hydroxyl groups increase polarity and water solubility (when protonated), contrasting with the hydrophobic tert-butyl and aldehyde groups in the target compound. Biological Relevance: The amino groups enable hydrogen bonding, making these derivatives suitable for targeting biomolecular interfaces, unlike the aldehyde-focused reactivity of the target compound .
Carboxamido/Carboxylate Derivatives
Comparison Compound : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate
- Key Differences: Functional Groups: The carboxamido and carboxylate ester groups increase susceptibility to hydrolysis, whereas the aldehyde in the target compound offers orthogonal reactivity.
Biological Activity
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a unique structure characterized by a tert-butyl group, a fluoro substituent, and a methyl group on the indole ring, along with an aldehyde functional group at the 3-position. This specific arrangement contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 590348-31-5 |
| Molecular Formula | C14H16FNO |
| Molecular Weight | 233.29 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins or host cell receptors, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
One of the most notable areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 5.2 |
| A431 (Skin Cancer) | 3.8 |
| Jurkat (Leukemia) | 4.5 |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related indole derivatives, providing insights into structure-activity relationships (SAR):
- Study on Indazole Derivatives : A study highlighted that modifications on the indole ring significantly impact anticancer activity, suggesting that similar modifications could enhance the efficacy of this compound .
- Antimicrobial Investigations : Another study focused on the synthesis and biological evaluation of indole derivatives, revealing that specific substitutions can lead to improved antimicrobial properties .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Fluorine-induced deshielding shifts the 4-fluoro proton downfield (δ 7.5–8.0 ppm) .
- HSQC/HMBC : Correlates aldehydic proton (δ 9.8–10.2 ppm) with adjacent carbons to confirm regiochemistry.
- Contradictions : Overlapping signals in crowded regions (e.g., methyl and fluorophenyl groups) may require advanced techniques like NOESY or 19F NMR .
What factors govern the solubility and stability of this compound under varying pH and temperature conditions?
Basic Research Question
- Solubility : Limited aqueous solubility due to the hydrophobic tert-butyl group; enhanced in polar aprotic solvents (DMSO, DMF). Fluorine substituents increase lipid solubility .
- Stability : The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended. Acidic conditions may hydrolyze the tert-butyl group, while basic conditions risk aldol condensation .
How can regioselectivity challenges in fluorination and tert-butyl substitution be addressed?
Advanced Research Question
- Fluorination : Electrophilic fluorination (e.g., using NFSI) at the 4-position is directed by electron-donating methyl groups at C7. Computational modeling (DFT) predicts activation energies for competing pathways .
- tert-Butyl positioning : Steric hindrance from the 7-methyl group favors substitution at C2. Kinetic vs. thermodynamic control is validated by time-resolved ¹H NMR .
What role does this compound play in drug discovery, particularly in targeting indole-dependent enzymes?
Advanced Research Question
- Biological relevance : Indole-3-carbaldehydes inhibit cytochrome P450 enzymes and modulate tryptophan metabolism. The 4-fluoro substituent enhances binding to hydrophobic pockets .
- Methodology : Competitive inhibition assays (e.g., fluorescence-based CYP3A4 screening) and molecular docking (AutoDock Vina) validate interactions with active-site residues .
How can contradictory data in spectroscopic or chromatographic analyses be reconciled?
Advanced Research Question
- Case study : Discrepancies in HPLC purity vs. NMR integration may arise from rotameric forms of the tert-butyl group. Dynamic HPLC at elevated temperatures (40–60°C) collapses rotamers into a single peak .
- Resolution : Use of deuterated solvents with low viscosity (e.g., CDCl₃) and high-field NMR (600 MHz+) improves signal resolution .
What computational tools predict the compound’s reactivity in novel reaction environments?
Advanced Research Question
- DFT calculations : Gaussian 16 optimizes geometries to predict electrophilic/nucleophilic sites. Fukui indices identify the aldehyde carbon as the most reactive .
- Molecular dynamics : Simulates solvation effects in DMSO/water mixtures, correlating with experimental solubility data .
How can researchers design analogs to enhance bioactivity while retaining core structural features?
Advanced Research Question
- SAR strategies : Replace the 7-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects. Introduce chiral centers via asymmetric catalysis (e.g., Jacobsen epoxidation) .
- Validation : Parallel synthesis and high-throughput screening (HTS) against target enzymes (e.g., monoamine oxidases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
